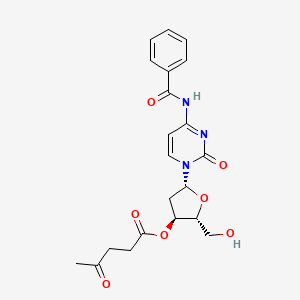
3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is a protected nucleotide derivative and building block used in various scientific research applications. It is a modified form of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is replaced with a levulinoyl group, and the amino group at the N position is substituted with a benzoyl group. This compound is often used in the synthesis of nucleic acid analogs and other biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl and amino groups of 2’-deoxycytidine. One common method includes the use of 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These undergo a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine are not well-documented in the public domain. the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or levulinoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected nucleosides.
Scientific Research Applications
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in biochemical studies
Mechanism of Action
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The levulinoyl and benzoyl groups provide protection during synthesis and can be selectively removed to yield the active nucleoside. The compound targets specific enzymes involved in nucleic acid metabolism, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine: Another protected nucleotide derivative with similar applications in nucleic acid synthesis.
2’-Deoxycytidine: The parent compound, which lacks the protective groups and is more reactive in biochemical processes.
Uniqueness
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable tool in the synthesis of complex nucleic acid structures and in studying nucleic acid-related processes.
Properties
Molecular Formula |
C21H23N3O7 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C21H23N3O7/c1-13(26)7-8-19(27)31-15-11-18(30-16(15)12-25)24-10-9-17(23-21(24)29)22-20(28)14-5-3-2-4-6-14/h2-6,9-10,15-16,18,25H,7-8,11-12H2,1H3,(H,22,23,28,29)/t15-,16+,18+/m0/s1 |
InChI Key |
IPNXDJIALHBJKB-LZLYRXPVSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
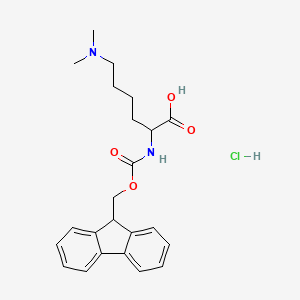
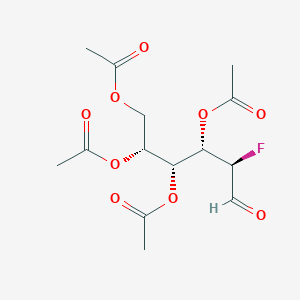
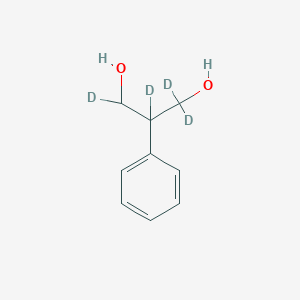
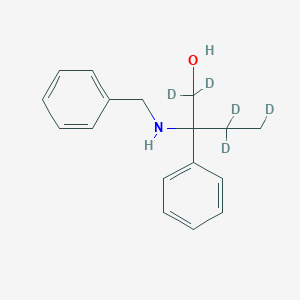
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
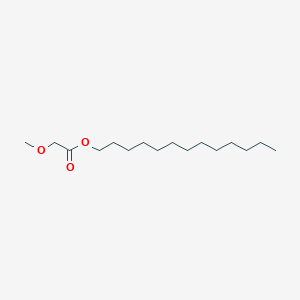
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
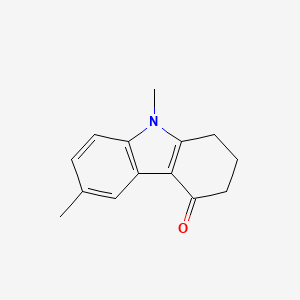

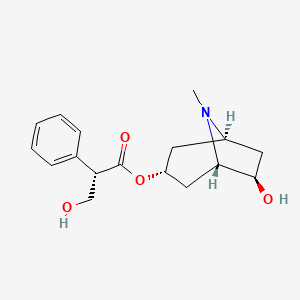
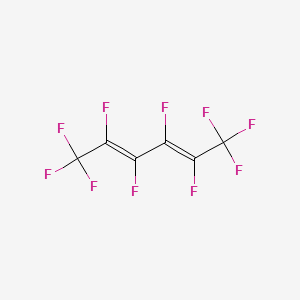
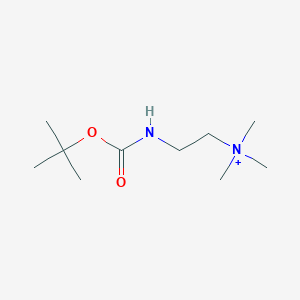
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
